2-(2,4-dimethylanilino)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(2,4-dimethylanilino)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant in both natural and synthetic chemistry due to their diverse biological activities . This particular compound is characterized by its unique structure, which includes a benzo[de]isoquinoline core substituted with nitro and anilino groups.
Preparation Methods
The synthesis of 2-(2,4-dimethylanilino)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of 2-bromoaryl ketones with terminal alkynes and acetonitrile in the presence of a copper(I) catalyst . This reaction proceeds through a tandem process involving N atom transfer and a three-component [3 + 2 + 1] cyclization. Industrial production methods may utilize similar synthetic routes but are optimized for higher yields and purity, often involving the use of environmentally friendly catalysts and solvents .
Chemical Reactions Analysis
2-(2,4-dimethylanilino)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Scientific Research Applications
2-(2,4-dimethylanilino)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylanilino)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with various molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects . The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its biological activity .
Comparison with Similar Compounds
Similar compounds include other isoquinoline derivatives such as 1,2,3,4-tetrahydroisoquinoline and its analogs . Compared to these compounds, 2-(2,4-dimethylanilino)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H14N4O6 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-(2,4-dimethylanilino)-6,7-dinitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C20H14N4O6/c1-10-3-6-14(11(2)9-10)21-22-19(25)12-4-7-15(23(27)28)18-16(24(29)30)8-5-13(17(12)18)20(22)26/h3-9,21H,1-2H3 |
InChI Key |
GHVNCQLINAJHSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NN2C(=O)C3=C4C(=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O)C |
Origin of Product |
United States |
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